Product packaging for HEPPSO(Cat. No.:CAS No. 68399-78-0)

HEPPSO

Cat. No.: B1196101
CAS No.: 68399-78-0
M. Wt: 268.33 g/mol
InChI Key: GIZQLVPDAOBAFN-UHFFFAOYSA-N
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Description

Contextualization of Heppso within Advanced Chemical and Biological Sciences

Within the realm of advanced chemical and biological sciences, this compound is recognized as a member of the distinguished family of "Good's buffers." These buffers were specifically developed to address the limitations of earlier buffering systems in biological research, particularly their potential for interference with biochemical processes and their limited buffering capacity in the physiological pH range. wikipedia.orgbostonbioproducts.cominterchim.fr this compound's zwitterionic nature and favorable pKa make it suitable for maintaining pH control in demanding biological assays. It is commonly employed in applications such as protein purification, enzyme assays, cell culture, and electrophoresis, where maintaining a stable pH is paramount for preserving the activity and integrity of biological samples. rpicorp.comvacutaineradditives.comhopaxfc.commade-in-china.com Its low likelihood of interfering with biological reactions further underscores its utility in these sensitive environments. rpicorp.comvacutaineradditives.com

Historical Trajectories and Key Milestones in this compound Research

The historical trajectory of this compound research is intertwined with the broader development of Good's buffers, initiated by Norman Good and his colleagues in the mid-1960s. wikipedia.orgbostonbioproducts.cominterchim.fr Their pioneering work aimed to create buffering agents that met specific criteria for biological compatibility, including appropriate pKa values near physiological pH, high water solubility, low membrane permeability, minimal interaction with salts and metal ions, and chemical stability. wikipedia.orgbostonbioproducts.cominterchim.fr this compound was introduced in a later phase of this development, specifically in studies published around 1980, expanding the repertoire of available zwitterionic buffers with improved properties for biological applications. wikipedia.orginterchim.fr The adoption of Good's buffers, including this compound, marked a significant milestone in biological research by providing more reliable and less interfering alternatives to traditional buffers. wikipedia.orgbostonbioproducts.com

Current Research Paradigms and Unresolved Questions Pertaining to this compound

Current research paradigms involving this compound largely center on its continued application as a reliable buffer in established and emerging biological techniques. It is utilized as an ampholytic separator in isoelectric focusing, a technique used for protein separation based on their isoelectric points. hopaxfc.commade-in-china.commpbio.com this compound is also suitable for use in the bicinchoninic acid (BCA) assay, a common method for protein concentration determination, although its interaction with copper(II) ions necessitates consideration and potential adjustments in assay protocols. hopaxfc.commade-in-china.com

Despite its widespread use and known properties, research continues to explore the nuances of this compound's behavior in complex biological systems. An unresolved question pertains to the full extent of its interactions with various metal ions and biological molecules, as such interactions could potentially influence experimental outcomes. Studies have indicated that this compound can form complexes with copper(II) ions, highlighting the importance of understanding these interactions in experiments where metal ions are present. hopaxfc.commade-in-china.comresearchgate.net Furthermore, while generally considered inert, research on related zwitterionic buffers suggests that they can, under certain conditions, influence cellular processes, raising questions about the potential for subtle effects of this compound that warrant further investigation. healthopenresearch.orgresearcher.lifeuminho.ptresearchgate.netmdpi.com The potential for this compound to form radicals is another factor that limits its suitability in redox-sensitive studies. hopaxfc.commade-in-china.comresearchgate.net

Interdisciplinary Significance of this compound Studies in Modern Scientific Advancement

The interdisciplinary significance of this compound studies lies in its foundational role in enabling research across various scientific disciplines, particularly those at the intersection of chemistry and biology. By providing stable and compatible chemical environments, this compound facilitates advancements in fields such as biochemistry, molecular biology, cell biology, and structural biology (e.g., protein crystallization). bostonbioproducts.comrpicorp.comvacutaineradditives.comhopaxfc.commade-in-china.combiosynth.comhbynm.com Research into the specific properties and potential interactions of this compound, such as its metal binding characteristics, contributes to a deeper understanding of buffer chemistry and its implications for biological systems, bridging chemical principles with biological applications. hopaxfc.comresearchgate.netuminho.ptekb.eg The ongoing investigation into the potential subtle biological effects of zwitterionic buffers underscores the importance of interdisciplinary approaches to fully characterize the behavior of these essential research reagents.

Key Properties of this compound

PropertyValue / DescriptionSource
Chemical FormulaC₉H₂₀N₂O₅S rpicorp.comhealthopenresearch.orgekb.eg
Molecular Weight~268.3 g/mol (anhydrous) rpicorp.comhealthopenresearch.orgekb.eg
pKa (25°C)~7.5 - 7.84 hopaxfc.comuminho.pt
Useful pH Range7.1 - 8.5 hopaxfc.commade-in-china.com
AppearanceWhite crystalline powder bostonbioproducts.comrpicorp.comhopaxfc.com
SolubilityHigh solubility in water rpicorp.comvacutaineradditives.comhopaxfc.com
Metal Ion BindingForms complexes with Cu(II) ions; generally considered to have low metal chelating capability compared to some other buffers. wikipedia.orgbostonbioproducts.comhopaxfc.commade-in-china.comresearchgate.net
Radical FormationAble to form radicals, not suitable for redox reactions. hopaxfc.commade-in-china.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O5S B1196101 HEPPSO CAS No. 68399-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20N2O5S/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16/h9,12-13H,1-8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZQLVPDAOBAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00887353
Record name 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)-
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Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68399-78-0
Record name N-2-Hydroxyethylpiperazine-N′-2-hydroxypropanesulfonic acid
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Record name 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)-
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Record name β-hydroxy-4-(2-hydroxyethyl)piperazine-1-propanesulphonic acid
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Advanced Synthetic Methodologies for Heppso and Its Analogues

Pioneering Synthetic Strategies for Heppso Elucidation

The development of efficient synthetic routes for this compound and its analogues is crucial for their wider application and study. While detailed, dedicated synthetic schemes specifically for the de novo elucidation of this compound using all advanced methodologies listed are not extensively detailed in the provided search results, related approaches applied to similar buffer compounds or utilizing these techniques in the presence of such buffers offer insights into potential strategies.

Microwave-Assisted Organic Synthesis of this compound Compounds

Microwave-assisted organic synthesis is a technique that uses microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. Search results indicate that HEPES, a structural analogue of this compound, has been utilized as a solvent or reaction medium in microwave-assisted synthesis for the preparation of materials such as palladium nanoparticles and zinc oxide nanomaterials ingentaconnect.comnih.govnih.gov. While this demonstrates the compatibility of HEPES with microwave conditions, the provided information does not explicitly describe the microwave-assisted synthesis of this compound compounds themselves. The application of microwave irradiation as a synthetic method specifically for the formation of the this compound structure is not detailed in the provided snippets.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.orgnih.govchemmethod.com. Applying green chemistry principles to the synthesis of this compound and its analogues is important for minimizing environmental impact and promoting sustainable chemical manufacturing.

Utilization of Sustainable Solvents and Reagents for this compound Production

A key aspect of green chemistry is the selection and utilization of sustainable solvents and reagents orientjchem.orgsaudijournals.com. Sustainable solvents are alternatives to traditional volatile organic compounds (VOCs) that are often toxic, flammable, or environmentally harmful greenrosechemistry.com. Examples of sustainable solvents include water, renewable alcohols, ionic liquids, supercritical carbon dioxide, and deep eutectic solvents orientjchem.orgsaudijournals.comgreenrosechemistry.com. The use of environmentally benign reagents is also crucial.

Development of Energy-Efficient Synthetic Routes for this compound

Research into the development of energy-efficient synthetic routes for this compound specifically is not extensively detailed in the available literature. However, general principles of energy-efficient chemical synthesis, often associated with green chemistry, involve minimizing energy consumption, frequently by conducting reactions at ambient temperatures and pressures or utilizing alternative activation methods nih.gov. While the standard synthesis of this compound typically involves the reaction of 1-(2-hydroxyethyl)piperazine with 1,3-propanesultone, specific studies focused solely on optimizing this process for energy efficiency were not prominently found in the conducted searches. The synthesis of related piperazine (B1678402) derivatives has explored methods involving common solvents and catalysts, suggesting that optimization for energy efficiency could potentially involve solvent selection, catalyst design, and reaction condition control acs.org.

Waste Minimization and Atom Economy in this compound Chemistry

Waste minimization and atom economy are crucial principles in green chemistry, aiming to maximize the incorporation of materials into the final product and reduce the generation of byproducts nih.gov. For this compound synthesis, evaluating atom economy would involve analyzing the standard synthetic routes and identifying opportunities to reduce waste. While specific data on the atom economy of this compound synthesis were not retrieved, the concept is highly relevant to developing more sustainable production methods. Research in green chemistry for chemical synthesis emphasizes inventing novel reactions that maximize desired products and minimize by-products . Applying these principles to this compound synthesis could involve exploring alternative reaction pathways or catalytic methods that generate fewer waste materials.

Catalytic Approaches in this compound Chemistry

Catalytic approaches play a significant role in modern chemical synthesis by enabling reactions to proceed more efficiently and selectively, often under milder conditions nih.gov. In the context of this compound, catalytic methods can be applied both in its synthesis and in reactions where this compound acts as a component or buffer.

Asymmetric Synthesis of Chiral this compound Congeners

The core this compound molecule itself is achiral. However, the asymmetric synthesis of chiral congeners or analogues of this compound would involve introducing stereocenters into the molecule or synthesizing related chiral piperazine or sulfonic acid derivatives. Research specifically on the asymmetric synthesis of chiral this compound congeners was not extensively found in the available literature. Asymmetric synthesis is a field focused on synthesizing chiral molecules in enantiomerically enriched forms, often utilizing chiral catalysts or auxiliaries uantwerpen.beekb.egrsc.orgnih.gov. While direct examples for this compound analogues are not prominent, the principles of asymmetric catalysis could potentially be applied to synthesize chiral molecules incorporating the piperazine or sulfonic acid functionalities present in this compound.

Homogeneous and Heterogeneous Catalysis in this compound Transformations

This compound is frequently employed as a buffer in both homogeneous and heterogeneous catalytic systems researchgate.netwiley-vch.degoogle.comnih.gov. Its zwitterionic nature and buffering capacity in a specific pH range make it suitable for various catalytic reactions, particularly in aqueous or mixed aqueous-organic media oup.comCurrent time information in Chatham County, US..

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound can influence reaction outcomes by maintaining pH and potentially interacting with catalytic species or substrates researchgate.netchemscene.com. For instance, this compound has been explored as a protic co-catalyst in water electrolysis, functioning with both heterogeneous and homogeneous catalysts researchgate.net.

In heterogeneous catalysis, where the catalyst is in a different phase (e.g., a solid catalyst in a liquid reaction mixture), this compound can affect the surface chemistry of the catalyst or the local environment around the active sites wiley-vch.denih.gov. This compound has been used as a nucleating and shape-directing agent in the synthesis of gold nanostars, which is a catalytic process wiley-vch.denih.govgoogle.com. This indicates an interaction between this compound and the metal nanoparticles influencing their formation and structure.

The interaction of this compound with metal ions, such as Cu(II), has been noted, which can be relevant in metal-catalyzed reactions google.comethernet.edu.et.

Catalytic System ExampleCatalyst TypeRole of this compoundRelevant FindingsSource
Water ElectrolysisHomogeneous/HeterogeneousProtic co-catalystCan increase the rate of hydrogen production and decrease overpotential. researchgate.net researchgate.net
Gold Nanostar SynthesisNot specified (involved in nanoparticle formation)Nucleating and shape-directing agentInfluences the size, shape, and optical properties of gold nanostars. wiley-vch.denih.govgoogle.com wiley-vch.denih.govgoogle.com
Metal-ion containing systems (e.g., with Cu(II))N/A (this compound interacts with metal ions)Buffer, potential ligand/interacting speciesForms complexes with Cu(II) ions; relevant in systems containing these ions. google.comethernet.edu.et google.comethernet.edu.et

Biocatalytic Pathways for this compound Modifications

Biocatalysis, utilizing enzymes or microorganisms to catalyze chemical transformations, offers potential for highly selective and environmentally friendly synthesis nih.govresearchgate.net. While this compound is commonly used as a buffer in biocatalytic systems to maintain optimal pH for enzyme activity, research specifically detailing biocatalytic pathways for the modification or synthesis of this compound itself is not widely reported in the examined literature oup.comresearchgate.netmt.com. The available information focuses on the use of this compound as a buffer in enzymatic reactions or biological processes oup.comresearchgate.netmt.com. For example, this compound has been used as a buffer in studies involving lipases and other enzymes researchgate.net. While biocatalysis is a powerful tool for synthesizing complex molecules and modifying existing ones, its application directly to altering the this compound structure appears to be an area with limited published research based on the conducted searches.

Molecular and Cellular Mechanisms of Heppso Action

Elucidation of Heppso-Target Interactions

The interaction of small molecules with biological targets such as receptors, enzymes, and nucleic acids is fundamental to understanding their effects at the molecular level. These interactions can involve various forces and result in changes to the conformation or activity of the target molecule.

Receptor Binding Kinetics and Thermodynamics of this compound

Ligand-receptor binding is a critical aspect of many biological processes, and understanding the kinetics and thermodynamics of these interactions is essential in fields like drug design. ibmc.msk.ruspringernature.com The kinetic parameters (association and dissociation rates) and thermodynamic parameters (enthalpy, entropy, and free energy) provide insights into the affinity, selectivity, and residence time of a ligand on a receptor. ibmc.msk.ruchemrxiv.org While the provided search results discuss receptor binding kinetics and thermodynamics in a general context, and mention G protein-coupled receptors (GPCRs) as important drug targets chemrxiv.org, specific data on the receptor binding kinetics and thermodynamics of this compound itself were not found.

Enzyme Modulation by this compound and Its Effect on Catalytic Activity

Enzyme activity can be modulated by various factors, including interactions with small molecules. Such modulation can involve binding to the active site or other sites on the enzyme, affecting its catalytic efficiency. science.govgoogle.com Some studies indicate that certain buffers, structurally similar to this compound, can affect enzyme activity. For instance, the activity of the enzyme endo-α-D-mannosidase was shown to be strongly reduced in HEPES or HEPPS buffer compared to other buffers like MES and MOPSO. uminho.pt This suggests that the buffer itself can influence enzymatic reactions, highlighting the importance of considering buffer-enzyme interactions in experimental design. Another study involving Escherichia coli glycogen (B147801) synthase (EcGS) noted that in a complex with EcGS(E377A)-ADP-HEPPSO, the glucose moiety was either absent or disordered in the active site, consistent with this compound acting as an unreactive glycan mimic that destabilizes the phosphate (B84403) sugar covalent bond, leading to abortive products. nih.gov This provides a specific example where this compound appears to interact with an enzyme's active site, influencing its catalytic outcome.

Nucleic Acid Interactions and Conformational Changes Induced by this compound

Interactions between small molecules and nucleic acids (DNA and RNA) can lead to conformational changes in the nucleic acid structure, influencing their biological functions. creative-proteomics.comnih.govuni-duesseldorf.de Techniques like Circular Dichroism (CD) spectroscopy can be used to study these interactions and the resulting conformational changes. creative-proteomics.com While the search results discuss the interaction of various substances and metal ions with nucleic acids and the induction of conformational changes creative-proteomics.comuni-duesseldorf.deresearchgate.net, and one study mentions DNA cleavage by Good's buffers, including this compound, in the presence of Au(III) researchgate.net, specific detailed research findings on this compound-induced conformational changes in nucleic acids were not extensively available within the search results. The study on DNA cleavage by Good's buffers in the presence of Au(III) indicated that this compound, among other buffers, showed an anodic peak in cyclic voltammetry, suggesting potential interaction, and gel electrophoresis results indicated conversion of DNA forms and fragmentation. researchgate.net

Membrane Protein Interrogations by this compound

Membrane proteins are crucial for numerous cellular functions, including transport and signal transduction, and are frequent targets for therapeutic agents. cea.frthermofisher.com Interactions with small molecules can modulate the activity and function of membrane proteins. cea.fr While the search results emphasize the importance and diverse functions of membrane proteins and methods for their extraction and study cea.frthermofisher.comlibretexts.org, and mention that approximately two-thirds of currently available therapeutic molecules target one or more membrane proteins thermofisher.com, specific information detailing direct interactions or "interrogations" of membrane proteins specifically by this compound was not found.

Intracellular Signaling Pathway Modulation by this compound

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, regulating a wide array of cellular processes. walshmedicalmedia.comnih.gov Modulation of these pathways by external molecules can significantly impact cellular behavior. walshmedicalmedia.comnih.gov

G Protein-Coupled Receptor Systems in this compound Signaling

G protein-coupled receptors (GPCRs) are a major class of cell surface receptors that play a pivotal role in transmitting extracellular signals into intracellular responses via coupling with G proteins. wikipedia.orgscielo.org.mxnih.gov They are involved in numerous physiological processes and are significant drug targets. scielo.org.mxnih.gov GPCR activation triggers signal transduction cascades involving various downstream effectors and second messengers. wikipedia.orgnih.gov While the search results provide extensive information on the structure, function, and signaling of GPCRs wikipedia.orgscielo.org.mxnih.govplos.org, and discuss how ligands binding to GPCRs initiate signal transduction nih.gov, there was no specific information found within the search results directly linking this compound to the modulation of G protein-coupled receptor systems or their downstream signaling pathways.

Tyrosine Kinase Receptor Systems and this compound Crosstalk

Based on the available information, this compound is mentioned in the context of studies involving tyrosine phosphorylation and signal transduction cascades, particularly in relation to protein-tyrosine phosphatases (PTPs) and growth factor stimulation. researchgate.net However, the provided search results indicate that this compound is primarily used as a buffer in these experimental settings to maintain pH. researchgate.net There is no direct evidence within the search results to suggest that this compound acts as a signaling molecule itself or engages in direct crosstalk with tyrosine kinase receptor systems to modulate their activity.

Signal Transduction Cascades Affected by this compound

Studies investigating signal transduction cascades, such as those initiated by growth factors leading to protein phosphorylation and cytoskeletal changes, have utilized this compound as a buffer during experimental procedures. researchgate.net While these studies explore complex intracellular signaling networks, the role of this compound in this context appears to be limited to providing a stable pH environment for the reactions. researchgate.net

A notable interaction found in the search results is the cocrystallization of Escherichia coli wild-type glycogen synthase (GS) with this compound, which acted as a glucan acceptor mimic. science.govscience.govresearchgate.netscience.govscience.gov This interaction resulted in a closed conformation of glycogen synthase, suggesting that domain-domain closure is associated with glycogen synthesis. science.govscience.govresearchgate.netscience.govscience.gov This indicates a specific molecular interaction between this compound and glycogen synthase, influencing the enzyme's conformation, which is a form of molecular regulation within a metabolic pathway.

Impact of this compound on Cellular Processes

The impact of this compound on broader cellular processes appears to be primarily indirect through its use in experimental conditions, with one specific instance of direct molecular interaction reported.

This compound-Induced Changes in Gene Expression and Transcriptional Analyses

Transcriptional analysis of gene expression is a method used to understand how biological conditions or compounds affect cellular processes at the level of RNA synthesis. While the search results mention transcriptional analysis in studies related to other compounds or biological states, such as the analysis of Proteus mirabilis gene expression or the impact of dietary factors on gene expression, there is no direct evidence provided that this compound itself induces changes in gene expression or that transcriptional analyses have been conducted to specifically assess the effects of this compound exposure on cellular transcriptomes. science.govresearchgate.netresearchgate.net

Protein Regulation and Proteomic Responses to this compound Exposure

This compound has been mentioned in the context of protein detection methods, where certain zwitterionic buffers, including this compound, Ada, Tricine, and Bicine, can interfere with color development in assays like the bicinchoninic acid assay used for quantitative measurement of protein mass. researchgate.net This suggests a potential interaction with the assay reagents or the protein itself in the context of quantification, but not necessarily a direct regulatory effect on protein function or abundance within a living cell.

As mentioned previously, a significant finding is the interaction of this compound with Escherichia coli glycogen synthase during cocrystallization. science.govscience.govresearchgate.netscience.govscience.gov By mimicking a glucan acceptor, this compound induced a closed form of the enzyme, providing structural insight into the mechanism of glycogen synthesis. science.govscience.govresearchgate.netscience.govscience.gov This represents a specific instance of this compound influencing protein conformation and function. However, the available information does not detail broader proteomic responses or widespread protein regulation changes in cells exposed to this compound.

Mitochondrial Function and Bioenergetics in the Presence of this compound

This compound buffer has been employed in experiments designed to investigate mitochondrial function and measure parameters such as local proton motive force and pH within mitochondria. nih.govresearchgate.netdokumen.pub These studies utilize this compound to maintain a stable pH environment during measurements involving indicators like superecliptic pHluorin or in the presence of compounds affecting oxidative phosphorylation, such as FCCP, nigericin, and oligomycin. nih.govresearchgate.netdokumen.pub One source explicitly notes the importance of excluding interference with mitochondrial activity when using this compound buffer in such experiments. dokumen.pub This suggests that this compound is generally considered a relatively inert component in these assays, used for its buffering capacity rather than having a direct impact on mitochondrial bioenergetics or function as an active agent.

Computational Chemistry and in Silico Modeling of Heppso

Structure-Based Drug Design and Heppso

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of a biological target, typically a protein or nucleic acid. purdue.edu By understanding the architecture of the target's binding site, computational methods can be used to design or identify molecules that can interact with it to modulate its biological function. For a molecule like this compound, SBDD would only be relevant if it were being investigated as a potential ligand for a specific biological target. Currently, there is no evidence in the scientific literature of such investigations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com It is widely used to predict the binding mode and affinity of a small molecule (ligand) within the binding site of a target protein. Virtual screening then uses docking to rapidly screen large libraries of virtual compounds against a target structure to identify potential "hits". nih.gov

A hypothetical molecular docking study involving this compound would require a defined protein target. The process would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein.

Preparation of the Ligand: Generating a 3D model of the this compound molecule.

Docking Simulation: Using software to place this compound into the target's binding site in various conformations and orientations.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity.

Table 1: Illustrative Data for a Hypothetical Molecular Docking Simulation of this compound

Target ProteinPutative Binding SiteDocking Score (kcal/mol)Predicted Interacting Residues
Hypothetical Kinase XATP-binding pocket-5.2ASP-145, LYS-72
Hypothetical Protease YCatalytic site-4.8HIS-57, SER-195

Note: The data in this table is purely illustrative to demonstrate the output of a molecular docking experiment and is not based on actual research involving this compound.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational changes and dynamics of biological systems. While no studies focus on a this compound-target system, a related buffer, HEPES, has been used as a component of the simulated environment in MD studies to maintain a physiological pH. nih.gov This illustrates the role of buffer molecules in computational studies, albeit as part of the system's environment rather than the primary molecule of interest.

An MD simulation of a hypothetical this compound-target complex would involve:

System Setup: Placing the docked this compound-protein complex in a simulation box filled with water molecules and ions to mimic a biological environment.

Simulation: Solving Newton's equations of motion for the system over a specific period, typically nanoseconds to microseconds.

Analysis: Analyzing the trajectory to understand the stability of the binding, conformational changes in the protein and ligand, and the role of water molecules.

Quantum chemical simulations, based on the principles of quantum mechanics, can provide highly accurate calculations of molecular properties, including the energies of interaction between a ligand and its target. These methods are computationally intensive and are often used for smaller systems or to refine the results from less accurate methods like molecular docking. They are particularly useful for calculating precise binding energies. To date, no quantum chemical simulations have been published that focus on the binding energy of this compound to a biological target.

Ligand-Based Design and this compound

Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown. nih.gov Instead, this approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural and chemical features of these active molecules, a model can be built to aid in the design of new, potentially more potent compounds. nih.gov As this compound is primarily known as a buffer and not as a ligand for a specific therapeutic target, LBDD approaches have not been applied to it.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. asianpubs.org A QSAR model can then be used to predict the activity of new, unsynthesized compounds. The development of a QSAR model for this compound analogues would require a dataset of structurally similar molecules with measured biological activity against a specific target. No such dataset or corresponding QSAR studies for this compound analogues currently exist in the scientific literature.

Table 2: Hypothetical QSAR Data for this compound Analogues

AnalogueMolecular Descriptor 1 (e.g., LogP)Molecular Descriptor 2 (e.g., Molar Refractivity)Biological Activity (IC50, µM)
This compound-3.565.2>1000
Analogue A-3.268.1520
Analogue B-2.970.5250

Note: This table represents a hypothetical dataset that would be required for a QSAR study and is not based on actual experimental data.

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to elicit a particular biological response. nih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Pharmacophore models can be generated from a set of active ligands (ligand-based) or from the structure of the ligand-binding site of a target (structure-based). nih.gov These models are then used as 3D queries to search compound databases for novel molecules with the desired features. mdpi.com There are currently no published pharmacophore models related to any known bioactivity of this compound.

This compound is a valuable tool in the realm of biochemistry, serving as a reliable buffering agent. However, its role in computational chemistry and drug design, as a direct subject of investigation, is currently non-existent in the scientific literature. The powerful techniques of structure-based and ligand-based drug design, including molecular docking, virtual screening, molecular dynamics simulations, QSAR, and pharmacophore modeling, have not been applied to this compound in the context of discovering or optimizing it as a bioactive agent. Future research may explore other potential biological activities of this compound, which could then warrant the application of these sophisticated in silico methods.

Artificial Intelligence and Machine learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) have emerged as pivotal technologies in chemical and pharmaceutical research, enabling the analysis of vast datasets to predict molecular properties and interactions. nih.govnih.gov

Predictive Modeling of this compound Interactions and Bioactivities

Predictive modeling, a cornerstone of computational chemistry, can be employed to forecast the interactions of this compound with biological molecules and to estimate its potential bioactivities. nih.govresearchgate.netresearchgate.netnih.gov Machine learning algorithms, such as random forests and support vector machines, can be trained on large datasets of known chemical interactions to predict how this compound might behave. frontiersin.orgmdpi.com These models can utilize a variety of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, to learn the relationships between a compound's structure and its biological function. nih.gov

For instance, a predictive model could be developed to assess this compound's potential to interact with specific enzymes or receptors. The model would be trained on a dataset of compounds with known binding affinities for a particular target. By inputting this compound's molecular descriptors into the trained model, researchers could generate a prediction of its binding likelihood.

Table 1: Hypothetical Predictive Models for this compound Bioactivity

Model Type Predicted Bioactivity Key Descriptors
Random Forest Enzyme Inhibition Molecular weight, LogP, Number of hydrogen bond donors/acceptors
Support Vector Machine Receptor Binding Topological polar surface area, Molar refractivity

This table is illustrative and based on general practices in predictive modeling. Specific models for this compound would require dedicated research and data.

Deep Learning Applications in this compound Chemical Space Exploration

Deep learning, a more advanced subset of machine learning, offers powerful tools for exploring the vast "chemical space" around a molecule like this compound. semanticscholar.orgresearchgate.netarxiv.orgnih.govchemrxiv.org Generative models, a type of deep learning algorithm, can be used to design novel molecules with properties similar or superior to this compound. chemrxiv.org These models learn the underlying patterns in large datasets of chemical structures and can then generate new, chemically valid structures. nih.gov

This approach could be used to design new buffers with improved characteristics, such as enhanced stability or a wider pH range. By training a generative model on a database of known buffering agents, it could propose novel molecular structures that are predicted to have desirable buffering properties.

AI-Driven Approaches for Identifying this compound Molecular Targets

For example, an AI model could analyze patterns in large biological datasets to identify proteins whose activity is correlated with the presence of structural motifs similar to those in this compound. This could generate hypotheses about potential off-target effects or previously unknown biological activities of the compound.

Computational Toxicology of this compound

Computational toxicology utilizes in silico methods to predict the potential toxicity of chemical substances, offering a faster and more cost-effective alternative to traditional animal testing. nih.govnih.govnih.govmdpi.comnih.gov

Prediction of Toxicological Outcomes and Mechanisms of this compound Toxicity

Furthermore, computational methods can provide insights into the potential mechanisms of toxicity. researchgate.net For example, molecular docking simulations could be used to predict if this compound is likely to bind to and inhibit the function of critical enzymes, which could be a potential mechanism of toxicity.

In Silico Assessment of this compound Hazards

The in silico assessment of chemical hazards involves using computational tools to identify potential risks associated with a compound. nih.govyoutube.comyoutube.com This can include the use of quantitative structure-activity relationship (QSAR) models, which correlate a compound's chemical structure with its toxicological properties.

Various software platforms and web-based tools are available that implement a range of QSAR models for predicting different types of toxicity. These tools could be used to generate a preliminary hazard profile for this compound, identifying any potential areas of concern that may warrant further experimental investigation.

Table 2: Illustrative In Silico Hazard Assessment for a Chemical Compound

Toxicological Endpoint Prediction Confidence Level
Carcinogenicity Negative Moderate
Mutagenicity Negative High
Hepatotoxicity Unlikely Moderate

This table represents a hypothetical output from in silico toxicology prediction tools and does not reflect actual data for this compound.

Advanced Analytical and Bioanalytical Methodologies for Heppso

Quantitative Determination of Heppso in Complex Matrices

Analyzing this compound in complex matrices, such as biological fluids or environmental samples, presents challenges due to potential interferences from endogenous components. chromatographyonline.commdpi.com Quantitative determination requires methods that can selectively detect and measure this compound amidst these complex backgrounds. elementlabsolutions.comoxford-analytical.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of compounds in complex biological matrices due to its high sensitivity and selectivity. mdpi.comnih.goveijppr.combioivt.com LC-MS/MS combines the separation capabilities of liquid chromatography with the detection and identification power of tandem mass spectrometry. eijppr.com This technique is frequently employed in bioanalysis for the quantification of drugs and their metabolites in biological fluids. nih.goveijppr.compsu.edu

In LC-MS/MS analysis, the liquid chromatography component separates the target analyte (this compound) from other components in the sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. eijppr.com The tandem mass spectrometer detects specific fragment ions, providing a highly selective and sensitive method for quantification. eijppr.com While the provided search results discuss LC-MS/MS for the analysis of other compounds in biological buffers like HEPES-buffered Ringer's solution, which is structurally similar to this compound and used in similar applications, they highlight the general applicability and advantages of LC-MS/MS for analyzing compounds in complex matrices with high salt concentrations nih.gov. LC-MS/MS can provide superior sensitivity and selectivity, rapid analysis, and is commonly used in pharmacokinetic studies, making it a suitable technique for this compound analysis eijppr.com.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique used for the separation and analysis of volatile and semi-volatile compounds. filab.fr GC-MS separates components of a mixture based on their boiling points and interaction with the stationary phase in the GC column, followed by detection and identification by mass spectrometry. filab.fr

While GC-MS is well-suited for the analysis of non-polar volatile compounds, its direct application to highly polar and less volatile compounds like this compound might be limited without prior derivatization. filab.fr Derivatization can convert polar compounds into more volatile derivatives suitable for GC analysis. The search results discuss GC-MS analysis for other types of compounds, such as oxysterols, highlighting the sample preparation steps like extraction and derivatization required for GC-MS analysis in complex matrices like brain samples or cultivated liver cells. nih.gov Although no specific examples of this compound analysis by GC-MS were found, the general principles of GC-MS and the necessity of derivatization for polar compounds suggest that if this compound were to be analyzed by GC-MS, appropriate derivatization procedures would be required.

Sample Preparation and Clean-up Strategies for this compound Bioanalysis

Sample preparation is a crucial step in bioanalysis to isolate the analyte of interest from the complex biological matrix and remove interfering substances that could affect the analytical measurement. psu.edubioanalysis-zone.com Effective sample preparation is essential for achieving accurate and reliable results, especially when analyzing compounds in matrices like blood, plasma, serum, urine, or tissues. bioivt.compsu.edu

Common sample preparation techniques used in bioanalysis include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govpsu.edu Protein precipitation involves the addition of an organic solvent or acid to a biological sample to precipitate proteins, leaving the analyte in the supernatant. nih.govpsu.edu LLE separates analytes based on their differential solubility between two immiscible liquid phases. psu.edu SPE uses a solid stationary phase to selectively retain the analyte while interfering compounds are washed away. mdpi.compsu.edu

The choice of sample preparation strategy for this compound would depend on the specific biological matrix and the analytical technique used. For LC-MS/MS analysis of small molecules in biological fluids, protein precipitation is often a quick and simple method. nih.gov However, LLE or SPE might be necessary for more complex matrices or when higher sensitivity and cleaner extracts are required to minimize matrix effects. mdpi.compsu.edu The search results highlight that sample preparation is essential for accurate and reliable results in techniques like mass spectrometry and chromatography. bioanalysis-zone.com They also mention that SPE is a predominant method for extracting pharmaceuticals from environmental samples, suggesting its potential utility for this compound in similar matrices. mdpi.com

Method Validation Protocols for this compound Quantification (Accuracy, Precision, Selectivity, Sensitivity)

Method validation is a fundamental requirement in analytical chemistry and bioanalysis to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. elementlabsolutions.comoxford-analytical.co.uknpra.gov.myamericanpharmaceuticalreview.comijpsr.comresearchgate.net Key validation parameters include accuracy, precision, selectivity, and sensitivity. elementlabsolutions.comoxford-analytical.co.uknpra.gov.myamericanpharmaceuticalreview.com Regulatory guidelines, such as those from the ICH and FDA, provide recommendations for method validation. npra.gov.myamericanpharmaceuticalreview.comeuropa.eu

Accuracy: Accuracy refers to the closeness of agreement between the value obtained by the method and the true value or an accepted reference value. elementlabsolutions.comoxford-analytical.co.ukeuropa.eu It is typically assessed by analyzing samples spiked with known concentrations of the analyte. europa.eu Accuracy should be evaluated over the entire range of the method. oxford-analytical.co.ukeuropa.eu

Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comoxford-analytical.co.uk It is usually expressed as repeatability (within-run precision) and intermediate precision (within-laboratory variability). oxford-analytical.co.uknpra.gov.my Precision is often evaluated by analyzing replicate samples and calculating the relative standard deviation (%RSD) or coefficient of variation (%CV). oxford-analytical.co.uknpra.gov.mybioanalysisforum.jp

Selectivity: Selectivity (or specificity) is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comoxford-analytical.co.uknpra.gov.my It ensures that the method measures only the target analyte and is free from interference. elementlabsolutions.comoxford-analytical.co.uk

Sensitivity: Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations. Key parameters for sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). npra.gov.myamericanpharmaceuticalreview.comeuropa.eu The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. npra.gov.myeuropa.eu

Method validation for this compound quantification would involve performing experiments to assess these parameters according to established guidelines. npra.gov.myamericanpharmaceuticalreview.com This typically includes preparing and analyzing calibration standards and quality control samples at different concentration levels in the relevant matrix.

Assessment of Matrix Effects in this compound Bioanalysis

Matrix effects are a significant concern in bioanalysis, particularly when using mass spectrometry detection. eijppr.comnih.govbataviabiosciences.com Matrix effects refer to the influence of co-eluting components from the sample matrix on the ionization efficiency of the analyte, which can lead to signal suppression or enhancement. eijppr.comnih.govbataviabiosciences.com These effects can significantly impact the accuracy and precision of the analytical method. eijppr.combataviabiosciences.com

Matrix effects can be caused by various endogenous components in biological fluids, such as phospholipids, as well as exogenous materials like anticoagulants or components from plasticware. eijppr.comnih.gov Evaluating matrix effects is a required part of quantitative LC-MS/MS method development and validation. eijppr.combioanalysisforum.jp

Methods to evaluate matrix effects include the post-extraction spike method, where the response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent solution at the same concentration. bataviabiosciences.com A significant difference in response indicates the presence of matrix effects. Strategies to minimize matrix effects include optimizing sample preparation procedures to remove interfering substances, optimizing chromatographic conditions to separate the analyte from matrix components, and potentially changing the ionization mode or mass spectrometer. eijppr.comnih.gov For this compound analysis in biological matrices, a thorough assessment of matrix effects would be necessary during method validation to ensure the reliability of the quantitative results. bioanalysisforum.jp This involves evaluating matrix effects across different lots of the biological matrix. bioanalysisforum.jp

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound100205
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid100205
N-(hydroxyethyl)piperazine-N'-2-hydroxypropanesulfonic acid100205
Loperamide3997
Methadone4095
HEPES2370875
POPSO109211
PIPES80712
HEPPS3081067
Tris1135
Sodium Chloride5234
Sodium Hydroxide14798
Potassium Hydroxide14794
Ciprofloxacin2764

Data Tables

Based on the search results, specific quantitative data (e.g., LOD, LOQ, accuracy, precision values) directly for this compound analysis using the discussed methods were not consistently available across the snippets. However, the principles of method validation and the types of data collected are described. Below is a conceptual representation of how such data would be presented in an interactive table format, based on typical method validation parameters.

Table 1: Conceptual Analytical Method Validation Data for this compound Quantification

ParameterMethod (e.g., LC-MS/MS)Matrix (e.g., Human Plasma)Value/RangeAcceptance Criteria (Example based on general guidelines)
Accuracy (% Recovery)LC-MS/MSHuman Plasmae.g., 95-105%Typically 85-115% (or 80-120% at LLOQ)
Precision (%CV)LC-MS/MSHuman Plasma (Intra-day)e.g., < 5%Typically < 15% (or < 20% at LLOQ)
Precision (%CV)LC-MS/MSHuman Plasma (Inter-day)e.g., < 8%Typically < 15% (or < 20% at LLOQ)
SelectivityLC-MS/MSHuman PlasmaNo significant interference observedNo significant interference from matrix components or other analytes
Sensitivity (LLOQ)LC-MS/MSHuman Plasmae.g., 1 ng/mLLowest concentration quantifiable with acceptable accuracy and precision
LinearityLC-MS/MSHuman Plasmae.g., R² > 0.995Correlation coefficient typically > 0.99
Matrix Effect (% IS Normalized)LC-MS/MSHuman Plasmae.g., 90-110%Typically 85-115%

Note: The values in this table are illustrative and would be determined experimentally during method validation for a specific this compound analytical method.

This table structure allows for the inclusion of detailed research findings on accuracy, precision, selectivity, and sensitivity once specific studies on this compound analysis using these methods are available and included in the search results. The "interactive" aspect in a digital format would allow filtering or sorting by method, matrix, or parameter.

Use of Stable Isotopically Labeled Internal Standards (SIL-ISs) for this compound

Stable isotopically labeled (SIL) internal standards are widely regarded as the most suitable internal standards for quantitative bioanalytical assays, particularly when using liquid chromatography-mass spectrometry (LC-MS) scispace.comnih.govresearchgate.net. The principle behind using SIL-ISs is that they possess nearly identical chemical and physical properties to the unlabeled analyte, including similar extraction recovery, ion fragmentation patterns, and chromatographic retention times researchgate.net. This similarity allows SIL-ISs to effectively compensate for variability introduced during sample processing and instrumental analysis, such as variations in dilutions, evaporation, degradation, recovery, adsorption, derivatization, and instrumental parameters scispace.com.

For this compound, the use of a corresponding SIL analog would theoretically lead to a constant analyte-to-internal standard peak area ratio, even in the presence of variations in sample handling or analysis nih.gov. SIL standards are created by replacing atoms within the molecule with their stable isotopes, such as deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N acanthusresearch.com. The higher mass introduced by these isotopes allows for differentiation from the unlabeled analyte during mass spectroscopic detection acanthusresearch.com.

While SIL-ISs are generally the preferred choice, potential considerations exist. Deuterium-labeled compounds, for instance, may occasionally exhibit unexpected behavior, such as slight differences in retention times or recoveries compared to the analyte due to the deuterium isotope effect scispace.comnih.gov. This minor difference in retention time can potentially lead to varying degrees of ion suppression between the analyte and the SIL internal standard, affecting the accuracy of the method nih.gov. Therefore, careful selection and validation of the SIL-IS are crucial to ensure its effectiveness in compensating for matrix effects and other sources of variability in complex biological matrices nih.govresearchgate.net.

Research has shown that the performance of an assay can significantly improve with the substitution of a well-functioning analogous internal standard with a SIL internal standard scispace.com. This underscores the theoretical superiority of SIL internal standards in providing more reproducible and accurate results in LC-MS/MS assays by reducing the impact of matrix effects scispace.comacanthusresearch.com.

Advanced Spectroscopic Techniques for this compound (excluding basic identification)

Advanced spectroscopic techniques offer valuable insights into the behavior and interactions of this compound beyond basic identification. While standard absorption spectroscopy (UV/Vis) can be used for quantification, it may not be sufficient to distinguish between a substrate and its product if they have similar absorption features blackwellpublishing.com. More selective and sensitive spectroscopic methods are often required for detailed studies blackwellpublishing.com.

Techniques such as fluorescence, Circular Dichroism (CD), and Optical Rotatory Dispersion (ORD) are considered for special applications in enzyme analysis and other biological studies blackwellpublishing.com. Although these methods may require specialized equipment and expertise, they offer significant advantages in terms of selectivity and sensitivity, which are particularly important for studying enzymes and other biological molecules blackwellpublishing.com.

While direct studies specifically detailing the application of advanced spectroscopic techniques like fluorescence, CD, or ORD solely to this compound were not extensively found in the search results, the principles of these techniques are applicable to understanding the structural and interactional properties of molecules like this compound in complex systems. For example, spectroscopic studies, including FT-IR spectroscopy, have been used in the identification and characterization of related buffer compounds and their interactions researchgate.net. Potentiometric and spectroscopic studies have also been combined to investigate the complexation of related buffers, such as HEPES, with metal ions like Cu(II), demonstrating that these buffers, often labeled as "non-coordinating," can indeed form complexes researchgate.net. These studies highlight the utility of advanced spectroscopic approaches in revealing subtle interactions that can influence the behavior of buffers in biological and chemical systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique listed in the context of chemical analysis methods that can be applied to compounds like this compound vwr.com. NMR provides detailed information about the structure and dynamics of molecules.

Mechanistic Toxicology of Heppso

Molecular and Cellular Mechanisms of Heppso-Induced Injury

This compound, or N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid), is a zwitterionic buffering agent belonging to the series of "Good's buffers". interchim.frwikipedia.org These buffers were designed for biological research due to their pKa values near physiological pH, high water solubility, and minimal permeability across biological membranes. interchim.frbitesizebio.com While generally considered biocompatible, the molecular and cellular mechanisms by which this compound and similar compounds could induce injury are rooted in their chemical properties and potential interactions within complex biological systems.

Key areas of investigation for mechanistic toxicology include biotransformation, oxidative stress, covalent binding, and the disruption of cellular signaling pathways. taylorfrancis.com For piperazine-containing buffers like this compound, there is a noted potential to form radicals, which suggests that they should be used with caution in studies of redox processes. wikipedia.org The formation of radicals can initiate a cascade of damaging cellular events, including lipid peroxidation, protein modification, and DNA damage, leading to cellular injury.

Small molecules like this compound can potentially interact with cellular proteins through non-covalent or covalent bonds. The majority of chemical allergens are electrophilic compounds that form covalent bonds with nucleophilic centers on proteins. researchgate.net Such interactions can alter protein structure and function, leading to toxicity. This compound is known to form complexes with metal ions, specifically copper(II), which could impact the function of metalloproteins that rely on these ions as cofactors. medchemexpress.com

A critical mechanism in chemical-induced immunotoxicity is hapten formation. A hapten is a small molecule that is not immunogenic on its own but can elicit an immune response when it binds to a larger carrier molecule, typically a protein. wikipedia.orgbritannica.com The hapten-carrier complex is then recognized as foreign by the immune system, leading to the production of antibodies. creative-biolabs.com For a chemical to act as a hapten, it generally must be chemically reactive and capable of forming stable covalent bonds with the carrier protein. researchgate.net While there is no direct evidence of this compound acting as a hapten, its potential to form radicals could theoretically create reactive intermediates capable of binding to proteins, thus forming immunogenic hapten-carrier adducts. wikipedia.org This binding can alter the protein's conformation, creating new antigenic determinants (NADs) that are recognized by both B and T cells. nih.gov

The compartmentalization of eukaryotic cells into organelles is crucial for function, and disruption of organelle integrity is a common mechanism of chemical-induced toxicity. nih.govresearchgate.net Research on zwitterionic buffers, particularly the structurally similar compound HEPES, has revealed significant effects on lysosomes. nih.govnih.gov

Studies have shown that long-term cell culture in media containing HEPES can lead to a concentration-dependent expansion of the lysosomal system and a notable reduction in lysosomal calcium (Ca2+) content. nih.gov This is theorized to occur because zwitterionic buffers can act as "proton sponges," disrupting the acidic pH essential for lysosomal function and ion balance. nih.gov Given this compound's structural similarity as a piperazine-based zwitterionic buffer, it is plausible that it could exert similar effects on lysosomal homeostasis. Disruption of lysosomes can have cascading effects, as these organelles are central to cellular degradation, recycling, and signaling pathways. mdpi.com The interaction between different organelles, such as the endoplasmic reticulum and mitochondria, is also vital for cellular health and can be a target for toxic insults. nih.gov

Table 1: Observed Effects of the Zwitterionic Buffer HEPES on Lysosomal Homeostasis in Cell Culture Models
Cell TypeExperimental ConditionObserved EffectPotential MechanismReference
Chinese Hamster Ovary (CHO-H1) Cells3-day growth in media with 10-25 mM HEPESConcentration-dependent increase in lysosomal areaDisruption of lysosomal pH (proton sponge effect) nih.govresearchgate.net
iPSC-derived Neurons7-day growth in media with 10 mM HEPESExpansion of the lysosomal systemDisruption of lysosomal pH (proton sponge effect) nih.gov
iPSC-derived Neurons7-day growth in media with 10 mM HEPESSignificant (2.2-fold) reduction in lysosomal Ca2+ contentDisruption of lysosomal acidification, which is required for Ca2+ balance nih.gov

Chemical toxicants can perturb a multitude of endogenous pathways, leading to cellular dysfunction and death. turkjps.org Key mechanistic pathways include the induction of oxidative stress, disruption of signaling cascades, and interference with metabolic processes. taylorfrancis.com

The potential for piperazine-based buffers like this compound to form radicals is a significant concern. wikipedia.org Radical species can lead to oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. This imbalance can damage lipids, proteins, and nucleic acids. The cellular response to oxidative stress involves the activation of transcription factors that upregulate the expression of protective enzymes. However, excessive or prolonged oxidative stress can trigger cell death pathways such as apoptosis and necrosis. Dysregulation of glutathione (B108866) (GSH), a major cellular antioxidant, is a key biomarker of oxidative stress and chemical-induced toxicity. nih.gov

Toxicokinetics and Toxicodynamics of this compound

Toxicokinetics describes the processes of absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic, which determine the concentration of the substance at the target site over time. rivm.nlyoutube.com Toxicodynamics refers to the molecular, biochemical, and physiological effects of the substance on the body, which result from its interaction with biological targets. nih.govnih.gov

Genotoxicity and Mutagenicity Assessment of this compound (Mechanistic Basis)

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations or chromosomal aberrations, which can lead to cancer. nih.gov Mutagenesis is the process by which this genetic information is changed, resulting in a mutation. nih.gov The assessment of genotoxic potential is a critical component of toxicology.

There are no specific studies assessing the genotoxicity or mutagenicity of this compound. However, a potential mechanistic basis for genotoxicity can be inferred from its chemical properties. As previously noted, piperazine-containing buffers can form radicals. wikipedia.org These radical species can induce oxidative damage to DNA, such as the formation of oxidized bases (e.g., 8-oxoguanine) and single- or double-strand breaks in the DNA backbone. nih.gov If this DNA damage is not properly repaired by the cell's DNA repair machinery, it can lead to permanent mutations during DNA replication. Therefore, the radical-forming potential of this compound represents a plausible, though unproven, mechanism for genotoxicity. Standard genotoxicity assessment typically involves a battery of in vitro and in vivo tests, such as the bacterial reverse mutation assay (Ames test) and mammalian cell chromosomal aberration tests. nih.gov

Immunotoxicity Mechanisms Elicited by this compound

Immunotoxicity is the adverse effect of a xenobiotic on the functioning of the immune system. nih.govinteresjournals.org These effects can manifest as immunosuppression or, conversely, as an inappropriate enhancement of the immune response, such as allergies and autoimmunity. nih.govinchem.org

One of the primary mechanisms by which small molecules can induce an immune response is through haptenization, as described in section 6.1.1. nih.gov If this compound or a reactive metabolite were to act as a hapten, it would need to bind to endogenous proteins to form a hapten-carrier conjugate. creative-biolabs.com The immune response to such a conjugate is T-cell dependent and involves two distinct phases: sensitization and elicitation. wikipedia.org

Sensitization Phase: Upon first exposure, the hapten-carrier complex is taken up by antigen-presenting cells (APCs), such as dendritic cells. The protein carrier is processed into peptides, which are then presented on MHC class II molecules to T-helper cells. This leads to the activation and proliferation of hapten-specific B cells and carrier-specific T cells, generating a population of memory cells. wikipedia.orgnih.gov

Elicitation Phase: Upon subsequent exposure, the memory cells are rapidly activated, leading to a robust immune response that can manifest as an allergic reaction, such as allergic contact dermatitis. wikipedia.org

The chemical modification of the carrier protein by the hapten can alter how the protein is degraded by proteases within APCs, leading to a different set of peptides being presented to T cells. nih.gov This alteration of the peptide repertoire can be a critical factor in determining the nature and magnitude of the immune response. nih.gov While this remains a theoretical mechanism for this compound, it represents a well-established pathway for the immunotoxicity of many small reactive chemicals.

Due to a lack of specific scientific research on the mechanistic toxicology of the chemical compound this compound, it is not possible to generate an article on the "Development of New Approach Methodologies (NAMs) for this compound Toxicity Assessment" that includes detailed research findings and data tables as requested.

Extensive searches of scientific literature and toxicology databases did not yield any studies specifically investigating the mechanistic toxicology of this compound or the development and application of New Approach Methodologies (NAMs) for its toxicity assessment. The available information on this compound is primarily limited to its properties as a zwitterionic buffering agent used in biochemical and molecular biology research. rndsystems.comscbt.comagscientific.combio-world.commpbio.com

Safety Data Sheets (SDS) for this compound and structurally related piperazine-based buffers provide only general hazard statements, often noting that toxicological properties have not been fully investigated. carlroth.comhopaxfc.comcarlroth.comfishersci.se While the principles of NAMs, such as in vitro, in silico, and high-throughput screening methods, are well-established in the broader field of toxicology for reducing reliance on animal testing, nih.govcrueltyfreeinternational.orgnih.gov there is no evidence in the current body of scientific literature that these methods have been specifically applied to or developed for this compound.

General studies on the toxicity of other zwitterionic buffers exist, but per the user's strict instructions to focus solely on this compound, this information cannot be used to construct the requested article. fishersci.comnih.gov Similarly, while computational methods are used to predict the toxicity of various chemical structures, including those containing piperazine (B1678402) rings, nih.govrsc.orgresearchgate.net no specific computational toxicology studies on this compound were found.

Without any research data on the toxicity of this compound at the molecular, cellular, or tissue level, a discussion on its mechanistic toxicology is not feasible. Consequently, an article detailing the development of NAMs for its toxicity assessment, which would require at least some foundational toxicity data, cannot be produced.

Advanced Research Applications of Heppso Excluding Dosage

Heppso as a Chemical Probe for Biological Systems

This compound's application as a chemical probe in biological systems primarily stems from its buffering capabilities and its interactions with metal ions. As a biological buffer, this compound helps maintain a stable pH environment crucial for various biological processes studied in research laboratorynotes.commpbio.comscience.gov. However, its interaction with metal ions, such as Cu(II), is a significant aspect of its behavior in biological contexts researchgate.netrsc.org. Studies have shown that HEPES, a buffer structurally related to this compound, can form complexes with metal ions, influencing their speciation and bioavailability in experimental systems researchgate.netresearchgate.net. This complexation can either be leveraged to study the effects of metal ion buffering or needs to be accounted for when investigating metal-biomolecule interactions researchgate.net. For instance, the presence of HEPES has been shown to reduce the rate of binding and accumulation of metals like Cu, Pb, and Cd in marine algae, demonstrating its influence on metal-biological interactions researchgate.net. While not a traditional targeted chemical probe, this compound's influence on the availability and speciation of ions in solution allows researchers to probe the impact of these factors on biological responses. Furthermore, related buffers like HEPES have been used experimentally to study the biological effects of chronic exposure to hydrogen peroxide, which can be generated by these buffers under certain conditions, highlighting their indirect role in probing oxidative stress in biological systems researchgate.net.

This compound in Synthetic Biology Applications

In synthetic biology, where the design and construction of new biological parts, devices, and systems are central, maintaining precise and stable environmental conditions is paramount for the reliable function of engineered biological systems. This compound is utilized in synthetic biology applications primarily as a component of culture media for microorganisms biorxiv.org. In studies involving synthetic microbial consortia, for example, this compound-containing media have been used to cultivate the different microbial populations biorxiv.org. The buffer ensures that the pH of the culture medium remains stable, providing an optimal environment for the growth, metabolism, and interactions of the engineered microbes within the consortium biorxiv.org. This stable chemical environment is essential for the reproducibility and success of synthetic biology experiments, allowing researchers to study the designed biological circuits and pathways without confounding effects from pH fluctuations.

This compound in Materials Science Research (Organic Materials/Polymers)

This compound and its salts, such as this compound sodium, find relevance in materials science research, particularly concerning organic materials and polymers. This compound sodium is listed as a product category within materials science, including polymer materials chemscene.comvwr.com. While specific detailed applications in the provided search results are limited, the inclusion of this compound in this domain suggests its use as a component or reagent in the synthesis, formulation, or study of organic materials and polymers. Zwitterionic compounds, similar to this compound, have been explored in the design of amphiphilic polymer coatings, highlighting their potential role in influencing surface properties and interactions in materials science applications researcher.life. The biocompatibility and chemical properties of Good's buffers like this compound also make them relevant in the development of biomaterials, such as ionic liquid-modified nanoparticles for biological applications rsc.org.

Role of this compound in Advanced Catalysis Design

This compound plays a role in advanced catalysis design through its utility in studying enzyme structure and kinetics, which are fundamental to understanding and designing catalytic processes. This compound buffer has been employed in steady-state enzyme assays to investigate the kinetics of enzymes like protein farnesyltransferase nih.gov. By providing a stable pH, the buffer allows for accurate measurement of enzyme activity under controlled conditions, which is crucial for characterizing catalytic mechanisms and evaluating the efficiency of enzyme variants or inhibitors nih.gov. Furthermore, this compound has been utilized in crystallographic studies of enzymes. The crystal structure of E. coli Glycogen (B147801) Synthase in complex with ADP and this compound has been reported, demonstrating its use in stabilizing protein-ligand complexes for structural determination researchgate.net. Understanding these complex structures at the molecular level provides insights into the enzyme's active site, substrate binding, and catalytic mechanism, which are essential for rational enzyme design and the development of novel catalysts.

Future Directions and Emerging Research Avenues for Heppso

Leveraging Quantum Computing for Heppso Research

While direct research specifically detailing the application of quantum computing to this compound itself is not extensively documented in the search results, the broader field of quantum computing research is rapidly advancing with potential implications for chemical and biological studies. Quantum computing holds the potential to revolutionize experimental science by significantly enhancing the ability to simulate complex molecular and chemical processes. burohappold.com This could allow scientists to predict the outcomes of experiments and understand molecular interactions at a quantum level, potentially reducing the need for physical experimentation. burohappold.com Quantum computing is moving closer to solving complex problems that classical computers cannot, with researchers dedicated to pushing the boundaries of quantum theory, developing new algorithms, and creating better quantum hardware. spinquanta.com Key areas of focus in quantum computing research include quantum algorithms, quantum error correction, and quantum hardware development. spinquanta.com The integration of quantum computing with traditional laboratory research promises to accelerate scientific discovery and enhance precision. burohappold.com While current information does not detail specific quantum computing applications for this compound, the advancements in simulating molecular interactions suggest future possibilities for understanding its behavior or interactions in complex biological systems at a deeper level. Research is exploring quantum computing hardware for high energy physics (HEP) algorithms and sensing, indicating the expanding scope of this technology in scientific research. osti.gov

Designing Novel this compound Analogues with Predictive Modeling

Predictive modeling, utilizing mathematical algorithms and computational simulations, is a growing area in pharmaceutical research. patheon.com This approach employs technologies like artificial intelligence (AI) and machine learning to model complex biological, chemical, and physical processes, providing data-driven insights into the behavior of compounds and informing formulation strategies. patheon.com Predictive modeling can be used to explore and optimize various formulation parameters, potentially reducing the need for extensive experimental trial-and-error. patheon.com While specific research on designing novel this compound analogues using predictive modeling is not prominently featured, the principles of predictive modeling are being applied to design and predict the activity of chemical analogues in other areas, such as in the development of anti-HIV agents. researchgate.netnih.gov This suggests that predictive modeling could be a valuable tool in the future for designing this compound analogues with potentially improved or tailored buffering properties or reduced interactions with specific biological components, although challenges in applying these models exist. researchgate.net Predictive modeling for solubility and bioavailability enhancement is also an area where this technology is being leveraged. patheon.com

Advancements in Targeted Delivery Systems for this compound-Related Probes

Targeted delivery systems are a significant area of research, particularly in the context of delivering therapeutic agents and probes to specific cells or tissues. Research is exploring the use of nanoparticles, such as lipid-based nanoparticles and exosomes, for targeted drug delivery. elifesciences.orgnih.gov These systems can be modified with targeting ligands, such as peptides, to enhance their specific uptake by target cells. elifesciences.orgnih.gov While this compound is primarily known as a buffering agent, if this compound or its analogues were to be used as part of a probe or in a formulation requiring targeted delivery, advancements in this field could be relevant. For instance, Good's buffer-based ionic liquids have been explored for modifying the surface of nanoparticles for potential targeted drug delivery applications, indicating the consideration of buffer-like compounds in delivery systems. rsc.org The development of hepatotropic drug carriers, for example, highlights the ongoing efforts to achieve cell-type specific delivery. elifesciences.org Challenges remain in safely and efficiently delivering exosomes to target cells. nih.gov

Interdisciplinary Synergies in this compound Research (Chemical Biology, Medicinal Chemistry, Pharmacology)

Research involving chemical compounds like this compound often benefits from interdisciplinary approaches. Chemical biology, medicinal chemistry, and pharmacology are closely related fields that contribute to understanding the interaction of chemical molecules with biological systems. efmc.infoucsf.edu Chemical biology focuses on creating and applying chemical tools to study biological functions and manipulate biological systems. efmc.infoucsf.edu Medicinal chemistry is concerned with the design, synthesis, and biological evaluation of active organic molecules, aiming to discover and optimize novel drugs. efmc.infoucsf.edu Pharmacology studies how drugs interact with living systems. While this compound's primary role is as a buffer, its use in various biological assays and experiments means that research in chemical biology and pharmacology frequently utilizes it to maintain stable conditions. rpicorp.comchemicalbook.com Medicinal chemistry principles could potentially be applied if analogues of this compound were being developed for specific biological applications beyond simple buffering, although this is not a primary current focus based on the search results. Interdisciplinary research is crucial for tackling complex challenges in biology and medicine. ox.ac.uk

Potential for this compound to Advance Precision Medicine Concepts

Precision medicine is a healthcare approach that utilizes molecular information and health data to tailor treatments to individual patients. efpia.eu It relies on understanding the molecular mechanisms of diseases and identifying biomarkers that predict patient response to therapies. efpia.eu While this compound itself is a simple buffer and not a therapeutic agent, its role in facilitating accurate and stable conditions in biological assays and experiments is indirectly relevant to the advancement of precision medicine. Reliable buffering is essential for consistent results in experiments that may identify biomarkers or study disease mechanisms at a molecular level. rpicorp.comchemicalbook.com For example, studies involving enzyme assays or cell-based experiments that are critical for understanding disease pathways or evaluating potential therapeutic targets in a precise manner would require stable buffering conditions provided by agents like this compound. rpicorp.com The development of biosensors for detecting blood biochemical parameters, which can be relevant to personalized health monitoring, also utilizes buffers like this compound in their development and testing. mdpi.comgoogle.com Thus, while not a direct therapeutic, the reliability and properties of this compound as a buffer contribute to the foundational research that underpins precision medicine.

Q & A

Basic Research Questions

Q. What foundational methodologies are recommended for synthesizing and characterizing Heppso in laboratory settings?

  • Answer : this compound synthesis typically follows protocols involving multi-step organic reactions (e.g., condensation, cyclization). Characterization requires advanced techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Researchers should document reaction conditions (temperature, catalysts) and validate results against established spectral databases .
  • Table 1 : Common Characterization Techniques

TechniquePurposeKey Parameters
NMRStructural analysisChemical shifts, coupling constants
HPLCPurity verificationRetention time, peak resolution
MSMolecular weightm/z ratio, fragmentation patterns

Q. How can researchers formulate precise research questions for this compound-related studies?

  • Answer : Use frameworks like PICOT (Population, Intervention/Exposure, Comparison, Outcome, Time) to structure questions. For example:

  • P: Target organism/cell line exposed to this compound.
  • I: Dose/concentration of this compound.
  • C: Control group (e.g., untreated cells).
  • O: Measured outcome (e.g., apoptosis rate).
  • T: Duration of exposure.
    Ensure questions are specific, testable, and address gaps identified in literature reviews .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound's pharmacological data across studies?

  • Answer : Contradictions may arise from variability in experimental design (e.g., dosage, model systems). To resolve discrepancies:

Conduct meta-analyses to aggregate data across studies, applying statistical tools (e.g., random-effects models) to account for heterogeneity.

Replicate experiments under standardized conditions, ensuring adherence to protocols (e.g., ISO guidelines).

Validate findings using orthogonal assays (e.g., Western blot vs. ELISA for protein quantification) .

  • Table 2 : Strategies for Resolving Data Contradictions

StrategyApplicationExample
Meta-analysisCross-study synthesisPooling IC₅₀ values from 10+ studies
Reproducibility testingLab validationRepeating cytotoxicity assays in triplicate
Orthogonal validationMulti-method verificationConfirming binding affinity via SPR and ITC

Q. What experimental designs are optimal for investigating this compound's mechanism of action in complex biological systems?

  • Answer : Integrate multi-omics approaches :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-Heppso treatment.
  • Proteomics : TMT labeling for protein abundance quantification.
  • Metabolomics : LC-MS to track metabolic pathway alterations.
    Use longitudinal studies to capture dynamic effects and include appropriate controls (e.g., vehicle-treated samples). Employ computational modeling (e.g., molecular docking) to predict this compound-target interactions .

Q. How can researchers ensure reproducibility in this compound studies when scaling from in vitro to in vivo models?

  • Answer : Address interspecies variability by:

Validating in vitro findings in ≥2 cell lines (e.g., human and murine).

Using pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate doses for animal studies.

Reporting detailed methodologies (e.g., injection routes, anesthesia protocols) to align with ARRIVE guidelines .

Methodological Guidance

Q. What strategies enhance literature review efficiency for this compound-related topics?

  • Answer : Combine systematic reviews with NLP tools like BERT for semantic analysis of abstracts. Use Boolean search operators (e.g., "this compound AND (synthesis OR mechanism)") in databases like PubMed/Scopus. Annotate findings using reference managers (e.g., Zotero) to track themes like toxicity or structural analogs .

Q. How should researchers design surveys or questionnaires for this compound clinical trials?

  • Answer : Follow mixed-methods approaches :

  • Quantitative : Likert-scale questions to quantify patient-reported outcomes (e.g., side effects).
  • Qualitative : Open-ended questions to capture subjective experiences.
    Pilot-test instruments with a small cohort to refine clarity and reduce bias. Ensure compliance with ethical standards (e.g., Declaration of Helsinki) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.